molecular formula C15H16N4O B2860575 N-[1-(3-methylbenzoyl)azetidin-3-yl]pyrimidin-2-amine CAS No. 2195880-10-3

N-[1-(3-methylbenzoyl)azetidin-3-yl]pyrimidin-2-amine

Cat. No.: B2860575
CAS No.: 2195880-10-3
M. Wt: 268.32
InChI Key: WRBKIHXMBJUOOH-UHFFFAOYSA-N
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Description

N-[1-(3-methylbenzoyl)azetidin-3-yl]pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidin-2-amine core linked to an azetidine ring substituted with a 3-methylbenzoyl group. The 3-methylbenzoyl moiety introduces lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

(3-methylphenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-11-4-2-5-12(8-11)14(20)19-9-13(10-19)18-15-16-6-3-7-17-15/h2-8,13H,9-10H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBKIHXMBJUOOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CC(C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methylbenzoyl)azetidin-3-yl]pyrimidin-2-amine typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which can be synthesized from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized azetidine . The pyrimidine ring is introduced through subsequent reactions involving appropriate pyrimidine precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow chemistry, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methylbenzoyl)azetidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the azetidine or pyrimidine rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[1-(3-methylbenzoyl)azetidin-3-yl]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(3-methylbenzoyl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with histamine H3 receptors. These receptors are G protein-coupled receptors that regulate the release of neurotransmitters such as histamine, acetylcholine, serotonin, noradrenaline, and dopamine . By binding to these receptors, the compound can modulate neurotransmitter release and influence various physiological processes.

Comparison with Similar Compounds

Azetidine Substitution Patterns

  • 3-Methylbenzoyl vs. Sulfonyl Groups : The 3-methylbenzoyl group in the target compound confers greater lipophilicity (predicted logP ~3.2) compared to sulfonyl-containing analogs like BK50179 (logP ~2.5) . This difference may favor blood-brain barrier penetration but reduce aqueous solubility.
  • Methanesulfonyl groups are smaller than benzenesulfonyl, possibly reducing steric clashes in binding pockets .

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